Glycidoxysilane
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Overview
Description
Glycidoxysilane, also known as 3-glycidoxypropyltrimethoxysilane, is a versatile organosilane compound. It features a glycidoxy group and three methoxy groups attached to a propyl chain. This unique structure allows it to exhibit exceptional reactivity and compatibility with various materials . This compound is widely used as a coupling agent, adhesion promoter, and surface modifier in numerous applications, including coatings, adhesives, and composites .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycidoxysilane is typically synthesized through the reaction of glycidol with trimethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of catalysts and specific temperature and pressure conditions to optimize the yield and purity of this compound .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors and advanced purification techniques. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: Glycidoxysilane undergoes several types of chemical reactions, including:
Oxidation: The epoxy group in this compound can be oxidized to form diols.
Reduction: The methoxy groups can be reduced to form hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like amines, thiols, and alcohols are employed under mild conditions.
Major Products:
Oxidation: Formation of glycidoxy diols.
Reduction: Formation of glycidoxy alcohols.
Substitution: Formation of glycidoxy derivatives with various functional groups.
Scientific Research Applications
Glycidoxysilane has a wide range of scientific research applications, including:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials and sol-gel processes.
Biology: Employed in the preparation of bioactive surfaces for cell culture and tissue engineering.
Medicine: Utilized in drug delivery systems and the development of biocompatible coatings for medical devices.
Mechanism of Action
Glycidoxysilane exerts its effects through the formation of strong chemical bonds with both organic and inorganic materials. The glycidoxy group reacts with various functional groups, such as amines, alcohols, and thiols, to form stable covalent bonds. The methoxy groups hydrolyze to form silanol groups, which then condense to form siloxane bonds with inorganic surfaces. This dual reactivity allows this compound to act as an effective coupling agent and adhesion promoter .
Comparison with Similar Compounds
- 3-(2,3-Epoxypropoxy)propyltrimethoxysilane
- Glycidyl 3-(trimethoxysilyl)propyl ether
- 3-Glycidoxypropyltriethoxysilane
Comparison: Glycidoxysilane is unique due to its combination of glycidoxy and methoxy groups, which provide both organic and inorganic reactivity. This makes it more versatile compared to similar compounds that may only have one type of reactive group. Additionally, this compound exhibits better compatibility with a wider range of materials, making it a preferred choice in various applications .
Properties
Molecular Formula |
C3H5O2Si |
---|---|
Molecular Weight |
101.16 g/mol |
InChI |
InChI=1S/C3H5O2Si/c6-5-2-3-1-4-3/h3H,1-2H2 |
InChI Key |
NWLSIXHRLQYIAE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CO[Si] |
Origin of Product |
United States |
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